molecular formula C9H16 B13344323 3-Ethyl-2-methyl-1,3-hexadiene CAS No. 61142-36-7

3-Ethyl-2-methyl-1,3-hexadiene

Katalognummer: B13344323
CAS-Nummer: 61142-36-7
Molekulargewicht: 124.22 g/mol
InChI-Schlüssel: ICVZMTIGTXBIHI-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Ethyl-2-methyl-1,3-hexadiene can be achieved through several methods. One common approach involves the alkylation of 1,3-hexadiene with ethyl and methyl groups under controlled conditions . Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency of the synthesis .

Analyse Chemischer Reaktionen

3-Ethyl-2-methyl-1,3-hexadiene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and peracids for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-methyl-1,3-hexadiene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of 3-Ethyl-2-methyl-1,3-hexadiene in chemical reactions involves the interaction of its double bonds with various reagents. The conjugated diene system allows for reactions such as Diels-Alder cycloadditions, where the compound acts as a diene in the formation of cyclic adducts . The molecular targets and pathways involved depend on the specific reaction and conditions.

Vergleich Mit ähnlichen Verbindungen

3-Ethyl-2-methyl-1,3-hexadiene can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

61142-36-7

Molekularformel

C9H16

Molekulargewicht

124.22 g/mol

IUPAC-Name

(3E)-3-ethyl-2-methylhexa-1,3-diene

InChI

InChI=1S/C9H16/c1-5-7-9(6-2)8(3)4/h7H,3,5-6H2,1-2,4H3/b9-7+

InChI-Schlüssel

ICVZMTIGTXBIHI-VQHVLOKHSA-N

Isomerische SMILES

CC/C=C(\CC)/C(=C)C

Kanonische SMILES

CCC=C(CC)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.